4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: 4-aminoquinoline , is a heterocyclic compound with a fused pyrazoloquinoline ring system. Its chemical structure consists of a quinoline core with an additional pyrazole ring fused at the 3,4-positions. Let’s explore its synthesis and properties.
Preparation Methods
Synthetic Routes:
Cyclization of Quinolines: One common method involves cyclization of 1- and 8-substituted quinolines . For instance, intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline can yield 4H-pyrrolo[3,2,1-ij]quinolin-2-ones.
Reduction and Condensation: Reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively forms 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones, which can then be condensed with aldehydes or acetone .
Industrial Production:
Industrial-scale production methods for this compound may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
4-Aminoquinoline: can participate in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substitution reactions at various positions are possible. Common reagents include hydrazine hydrate, aldehydes, and acetone.
Scientific Research Applications
This compound has diverse applications:
Anticoagulant Activity: Some derivatives of 4H-pyrrolo[3,2,1-ij]quinolin-2-ones exhibit inhibitory activity against blood coagulation factors Xa and XIa .
Biological Studies: It may be explored for antibacterial, antitumor, and other biological activities .
Drug Development: Its unique scaffold could inspire drug design efforts.
Mechanism of Action
The exact mechanism by which 4-aminoquinoline exerts its effects depends on the specific derivative. It may interact with molecular targets involved in coagulation pathways or other biological processes.
Comparison with Similar Compounds
While 4-aminoquinoline shares structural features with other quinoline derivatives, its specific functionalization and fused pyrazole ring make it distinct. Similar compounds include other quinoline-based molecules with potential biological activities.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C18H17FN4O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-amino-1-(2-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H17FN4O/c1-18(2)7-12-15(14(24)8-18)16(20)10-9-21-23(17(10)22-12)13-6-4-3-5-11(13)19/h3-6,9H,7-8H2,1-2H3,(H2,20,22) |
InChI Key |
XNDZFUUXPHKXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.